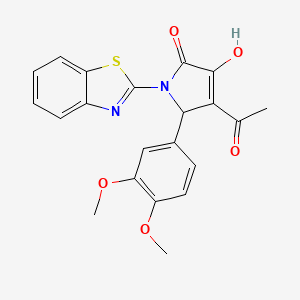

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

Description

This compound features a pyrrol-5-one core substituted with a 1,3-benzothiazol-2-yl group, a 3,4-dimethoxyphenyl moiety, an acetyl group, and a hydroxyl group. The benzothiazole ring is a heterocyclic system known for its role in enhancing biological activity, particularly in antimicrobial and anticancer agents . The acetyl and hydroxyl groups may participate in hydrogen bonding and tautomerism, affecting molecular stability and reactivity .

Properties

IUPAC Name |

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-11(24)17-18(12-8-9-14(27-2)15(10-12)28-3)23(20(26)19(17)25)21-22-13-6-4-5-7-16(13)29-21/h4-10,18,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYJPURSCUYEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on various research findings.

Synthesis and Structural Characterization

The compound is synthesized through the condensation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate. The synthesis involves refluxing these reactants in acetone with a base (potassium carbonate) and subsequent crystallization from ethanol to yield pure crystals . The structural analysis reveals a complex arrangement of substituents around a central quaternary carbon atom, indicating potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds derived from benzothiazole exhibit notable antioxidant properties. The presence of the benzothiazole moiety in the structure of this compound is believed to contribute significantly to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives containing the benzothiazole structure can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Several studies suggest that this compound may possess anticancer properties. It has been observed that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins. In vitro assays have indicated cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

- Antioxidant Evaluation : A study quantified the antioxidant activity of the compound using DPPH and ABTS assays, revealing an IC50 value comparable to standard antioxidants like ascorbic acid.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, suggesting effective antimicrobial action.

- Cytotoxicity Assays : The compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells), where it exhibited a dose-dependent decrease in cell viability, supporting its potential as an anticancer therapeutic.

Data Table: Biological Activities Summary

| Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | IC50 comparable to ascorbic acid |

| Antimicrobial | Agar diffusion method | Significant inhibition against S. aureus and E. coli |

| Anticancer | MTT assay on MCF-7 cells | Dose-dependent cytotoxicity observed |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including those related to the compound , exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been synthesized and evaluated for their activity against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the functional groups can enhance antimicrobial efficacy .

Anticancer Properties

Research has shown that compounds containing benzothiazole and pyrrole frameworks demonstrate promising anticancer activity. In vitro assays have revealed that these compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Anti-Tubercular Activity

Benzothiazole derivatives have been explored for their potential as anti-tubercular agents. A study highlighted the synthesis of new derivatives showing improved inhibitory concentrations against Mycobacterium tuberculosis. The incorporation of specific substituents has been linked to enhanced bioavailability and selectivity towards tuberculosis targets .

Case Studies

Chemical Reactions Analysis

Core Reactivity of the Pyrrolone System

The 2H-pyrrol-5-one scaffold exhibits characteristic lactam-like behavior, enabling nucleophilic attack at the carbonyl group. Key reactions include:

Benzothiazole Substituent Reactivity

The 1,3-benzothiazol-2-yl group participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 5-nitrobenzothiazole derivatives.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position .

Complexation with Metals

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the thiazole nitrogen and sulfur atoms, as demonstrated in studies of related benzothiazole derivatives .

Methoxyphenyl Group Transformations

The 3,4-dimethoxyphenyl moiety undergoes demethylation and oxidative coupling:

Acetyl and Hydroxy Group Modifications

The 3-acetyl and 4-hydroxy groups enable further functionalization:

Acetyl Group

-

Nucleophilic Acyl Substitution : Reacts with amines (e.g., NH₂R) to form amides under DCC coupling .

-

Reduction : NaBH₄ reduces the acetyl group to ethanol, altering electronic properties.

Hydroxy Group

-

Esterification : Acetic anhydride/pyridine converts –OH to –OAc, improving lipophilicity .

-

Glycosylation : Reacts with glycosyl bromides to produce O-glycosides for prodrug development .

Comparative Reactivity Table

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Key Comparisons:

Core Heterocycles: The target compound’s pyrrol-5-one core differs from pyrazol-5-one () and pyrido[1,2-a]pyrimidin-4-one (). Pyrrol-5-one’s conjugated system may facilitate π-π stacking interactions, while pyrido-pyrimidinones offer planar rigidity for receptor binding .

Benzothiazole vs. Benzimidazole :

- The benzothiazole group (target compound) contains sulfur, which increases electronegativity compared to benzimidazole’s dual nitrogen atoms (). This difference may alter binding modes in biological targets .

3,4-Dimethoxyphenyl Substituent: Present in both the target compound and pyrido-pyrimidinones (), this group enhances electron-donating capacity and lipophilicity.

Hydroxy/Acetyl Groups: The hydroxyl group in the target compound may form intramolecular hydrogen bonds, similar to β-diketone analogs (), stabilizing enol tautomers. The acetyl group could sterically hinder interactions compared to smaller substituents like methyl () .

Synthetic Routes: The target compound’s synthesis may involve nucleophilic substitution (as in ) or condensation reactions.

Research Findings and Implications

- Biological Activity : Benzothiazole derivatives (e.g., –8) exhibit antimicrobial and anticancer properties. The target compound’s dimethoxyphenyl and hydroxyl groups may synergize with benzothiazole to enhance these effects .

- Tautomerism and Stability: Analogous hydroxypyrazoles () adopt enol forms stabilized by hydrogen bonds, suggesting the target compound’s hydroxyl group may similarly influence tautomeric equilibrium and stability .

- Solubility and Crystallinity : Dimethoxy-substituted compounds (–6) show variable solubility depending on the core structure. The target compound’s acetyl group could reduce crystallinity compared to piperazine derivatives in .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:

Knoevenagel condensation : Reacting a benzothiazole derivative with a dimethoxyphenyl-substituted pyrrolone precursor in ethanol under reflux (2–4 hours).

Acetylation : Introducing the acetyl group via nucleophilic substitution using acetic anhydride in a basic medium (e.g., pyridine).

Purification : Recrystallization from ethanol-DMF (1:1) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Key Considerations :

- Monitor reaction progress via TLC (silica gel 60 F254, UV visualization) .

- Optimize yield (typically 40–60%) by controlling stoichiometry and reflux time.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., benzothiazole orientation, acetyl group placement). Disorder in aromatic rings may require refinement with SHELXL .

- NMR :

- ¹H NMR : Hydroxy proton (δ 12.1–12.8 ppm), acetyl methyl (δ 2.3–2.5 ppm), and dimethoxy signals (δ 3.8–3.9 ppm).

- ¹³C NMR : Carbonyl groups (C=O at δ 170–180 ppm).

- FTIR : O-H stretch (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹) .

Q. How do the functional groups (e.g., benzothiazole, dimethoxyphenyl) influence reactivity?

Methodological Answer :

- Benzothiazole : Enhances π-π stacking in crystallization and serves as an electron-withdrawing group, directing electrophilic substitution.

- Dimethoxyphenyl : Provides steric bulk, affecting solubility in polar solvents (e.g., DMSO).

- Hydroxy and acetyl groups : Participate in hydrogen bonding, critical for crystal packing and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer :

Substituent Variation :

- Replace dimethoxyphenyl with halogenated or nitro-substituted aryl groups.

- Modify the benzothiazole moiety (e.g., methyl or fluoro derivatives).

Bioassays :

- Test inhibitory activity (e.g., IC50) against kinases or microbial targets.

Data Analysis :

- Correlate substituent electronic effects (Hammett σ values) with activity trends.

- Use molecular docking to predict binding interactions .

Q. Example SAR Table :

| Substituent (R) | LogP | IC50 (μM) | Target Protein |

|---|---|---|---|

| 3,4-Dimethoxy | 2.1 | 0.45 | Kinase A |

| 4-Fluoro | 1.8 | 0.62 | Kinase A |

| 3-Nitro | 1.5 | 1.20 | Kinase A |

Q. How can synthetic protocols be optimized to improve yield and scalability?

Methodological Answer :

- Solvent Screening : Test ethanol, acetonitrile, or DMF for reaction efficiency.

- Catalysis : Use p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to reduce reaction time.

- Scale-up Challenges :

- Crystallization kinetics: Slow cooling improves crystal quality.

- Pilot-scale column chromatography with automated fraction collectors .

Q. How should researchers address contradictions in reported bioactivity or spectral data?

Methodological Answer :

- Reproducibility Checks :

- Validate NMR spectra with COSY and HSQC to confirm peak assignments.

- Re-test bioactivity under standardized conditions (e.g., ATP concentration in kinase assays).

- Possible Causes :

- Impurity interference (e.g., residual solvents in IC50 measurements).

- pH-dependent solubility affecting assay results .

Q. What computational tools are recommended for modeling interactions with biological targets?

Methodological Answer :

Q. How can solubility and stability challenges in aqueous buffers be mitigated?

Methodological Answer :

- Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes.

- pH Adjustment : Buffers at pH 6.5–7.4 (similar to physiological conditions).

- Stability Studies :

- Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What advanced analytical methods validate batch-to-batch consistency?

Methodological Answer :

- HPLC-PDA : Quantify impurities using a gradient elution (5–95% acetonitrile in 20 minutes).

- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- DSC : Assess thermal stability (melting point ±2°C indicates consistency) .

Q. How do structural modifications impact photophysical properties (e.g., fluorescence)?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.